molecular formula C22H23N3O6 B11269353 1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B11269353
M. Wt: 425.4 g/mol
InChI Key: GFPUVMFOSWHUQK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 3,4-dimethoxyphenyl group and a 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

    Final Coupling: The final step involves coupling the 3,4-dimethoxyphenyl-substituted pyrrolidin-2-one with the 1,2,4-oxadiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study various biological processes, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is not well understood. its structural features suggest that it may interact with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: Similar core structure but lacks the oxadiazole ring.

    3,4-Dimethoxyphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrrolidin-2-one core.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the combination of its pyrrolidin-2-one core and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23N3O6/c1-27-15-6-7-16(18(11-15)29-3)21-23-22(31-24-21)13-9-20(26)25(12-13)14-5-8-17(28-2)19(10-14)30-4/h5-8,10-11,13H,9,12H2,1-4H3

InChI Key

GFPUVMFOSWHUQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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